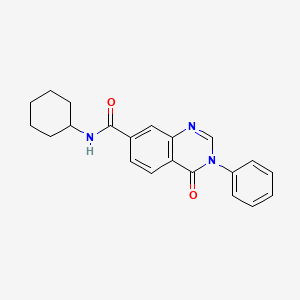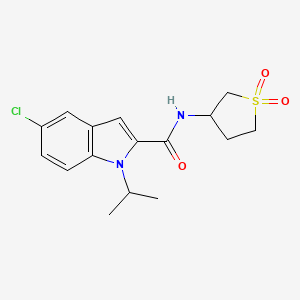
7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects . The compound may also interfere with cellular pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl: Shares a similar core structure but with different substituents.
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Another coumarin derivative with distinct biological activities.
Uniqueness
7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one is unique due to its specific acetoxy and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H16O9 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[8-acetyloxy-4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H16O9/c1-11(24)29-18-8-7-14-15(10-19(26)31-21(14)22(18)30-12(2)25)16-9-13-5-4-6-17(28-3)20(13)32-23(16)27/h4-10H,1-3H3 |
InChI Key |
UKFWMVDQTJDVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12181670.png)
![N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12181685.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12181692.png)
![3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12181698.png)

![N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide](/img/structure/B12181704.png)
![{methyl[(thiophen-3-yl)methyl]carbamoyl}methyl 1H-pyrrole-2-carboxylate](/img/structure/B12181726.png)

![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12181736.png)
![4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline](/img/structure/B12181747.png)
![N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12181752.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide](/img/structure/B12181754.png)

![N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12181762.png)
